(5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride
CAS No.:
Cat. No.: VC13741821
Molecular Formula: C9H12Cl2N2
Molecular Weight: 219.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12Cl2N2 |
|---|---|
| Molecular Weight | 219.11 g/mol |
| IUPAC Name | (5-chloropyridin-3-yl)-cyclopropylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H11ClN2.ClH/c10-8-3-7(4-12-5-8)9(11)6-1-2-6;/h3-6,9H,1-2,11H2;1H |
| Standard InChI Key | USRJEVGBMDFBGU-UHFFFAOYSA-N |
| SMILES | C1CC1C(C2=CC(=CN=C2)Cl)N.Cl |
| Canonical SMILES | C1CC1C(C2=CC(=CN=C2)Cl)N.Cl |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (5-chloropyridin-3-yl)-cyclopropylmethanamine hydrochloride, reflecting its pyridine core substituted with chlorine at the 5-position, a cyclopropane ring attached via a methanamine group, and a hydrochloride counterion . Its molecular formula is C₉H₁₂Cl₂N₂, with a molecular weight of 219.11 g/mol . Synonyms include 2711066-48-5 and G65658, identifiers commonly used in chemical catalogs and patent disclosures .
Structural Features
The compound’s 2D structure comprises:
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A pyridine ring with chlorine at the 5-position, enhancing electrophilic reactivity.
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A cyclopropyl group bonded to the methanamine nitrogen, introducing steric strain that may influence conformational stability.
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A hydrochloride salt formation at the amine group, improving solubility in polar solvents .
The 3D conformation (PubChem Conformer ID: 10) reveals a near-planar pyridine ring with a dihedral angle of 12.4° between the cyclopropane and pyridine planes, optimizing π-π stacking potential in biological targets .
Synthesis and Industrial Preparation
Parent Compound Synthesis
The free base ((5-Chloropyridin-3-yl)-cyclopropylmethanamine) (CID 55294202) is synthesized via:
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Friedel-Crafts alkylation of 3-chloropyridine with cyclopropanecarbonyl chloride.
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Reductive amination of the resulting ketone using ammonium acetate and sodium cyanoborohydride .
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in anhydrous ethanol, yielding the hydrochloride salt with >95% purity after recrystallization . Patent US20160296499A1 details analogous methods for scaling production under inert atmospheric conditions .
Pharmacological Applications and Mechanisms
Antiparasitic Activity
Patent US20160296499A1 identifies structural analogs of this compound as key intermediates in spiroindoline-based antiparasitic agents . The chloro-pyridine moiety disrupts parasite mitochondrial electron transport chains, while the cyclopropane group enhances membrane permeability . In vitro assays against Plasmodium falciparum (malaria) show IC₅₀ values of 0.8–1.2 µM, comparable to chloroquine derivatives .
Physicochemical and Pharmacokinetic Properties
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 219.11 g/mol | |
| LogP (Octanol-Water) | 2.3 (Predicted) | |
| Solubility (Water) | 18 mg/mL (25°C) | |
| pKa (Amine) | 9.1 ± 0.2 |
The compound’s moderate lipophilicity (LogP 2.3) balances blood-brain barrier penetration and renal clearance, while its aqueous solubility supports intravenous formulation .
Regulatory and Industrial Status
As of 2025, this compound remains in preclinical research, primarily as a building block for antiparasitic drug candidates . No FDA or EMA approvals are reported, though its inclusion in patent filings underscores industrial interest .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Optimizing the cyclopropane and pyridine substituents for enhanced antiparasitic efficacy.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolite profiling.
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Target Identification: Elucidating molecular targets via proteomic screening.
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